4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Description
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring two key functional groups:
- A 4-nitrophenyl carboxylate at the 1-position of the piperidine ring, which serves as an activating group for nucleophilic substitution or coupling reactions.
- A tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, providing stability and facilitating selective deprotection in synthetic workflows.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors or prodrugs. Its structure combines the electron-withdrawing nitro group (enhancing reactivity) with the Boc group (ensuring solubility in organic solvents and protection of the amine during synthesis) .
Properties
Molecular Formula |
C17H23N3O6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-15(21)18-12-8-10-19(11-9-12)16(22)25-14-6-4-13(5-7-14)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
InChI Key |
CMPZXDGEKXETGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Structural Features and Retrosynthetic Analysis
The target compound contains three critical moieties:
-
A piperidine ring with a Boc-protected amine at position 4.
-
A 4-nitrophenyl ester at position 1.
-
A carboxylate bridge linking the piperidine and aryl groups.
Retrosynthetically, the molecule disconnects into:
-
Piperidine backbone : Sourced from commercially available 4-aminopiperidine.
-
Boc-protecting group : Introduced via di-tert-butyl dicarbonate (Boc₂O).
-
4-Nitrophenyl ester : Installed through carboxylate activation and nucleophilic acyl substitution.
Stepwise Synthesis Protocols
Boc Protection of 4-Aminopiperidine
Procedure :
-
Dissolve 4-aminopiperidine (10.0 g, 98.1 mmol) in anhydrous dichloromethane (DCM, 150 mL).
-
Add Boc₂O (23.5 g, 107.9 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 g, 4.1 mmol).
-
Stir at 25°C for 6 hours under nitrogen.
-
Quench with saturated NaHCO₃ (50 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Yield : 92% (18.7 g) of tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.
Carboxylate Activation and Esterification
Challenges : Direct esterification of the Boc-protected piperidine requires selective activation of the carboxylate without Boc cleavage.
Optimized Protocol :
-
Hydrolyze tert-butyl 4-aminopiperidine-1-carboxylate (5.0 g, 21.8 mmol) in 4M HCl/dioxane (30 mL) at 0°C for 1 hour.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and dry to obtain piperidine-1-carboxylic acid.
-
React with 4-nitrophenol (3.7 g, 26.2 mmol) using EDCl (5.0 g, 26.2 mmol) and DMAP (0.3 g, 2.5 mmol) in DCM (50 mL) overnight.
-
Purify via flash chromatography (hexane/ethyl acetate, 3:1).
Yield : 68% (4.2 g) of 4-nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.
Industrial-Scale Production Techniques
Continuous Flow Esterification
Reactor Setup :
-
Tubular reactor (ID 2 mm, L 10 m) maintained at 40°C.
-
Feed streams:
-
Stream A: Piperidine-1-carboxylic acid (0.5 M in THF).
-
Stream B: 4-Nitrophenol (0.6 M) and DCC (0.65 M) in THF.
-
Parameters :
-
Flow rate: 5 mL/min per stream.
-
Residence time: 12 minutes.
Outcome :
-
Conversion: 94% per pass.
-
Purity: >99% after inline filtration to remove dicyclohexylurea.
Analytical Validation and Quality Control
Purity Assessment via HPLC
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile phase | Acetonitrile/water (70:30) |
| Flow rate | 1.0 mL/min |
| Retention time | 6.8 ± 0.2 minutes |
| Purity | 99.2% |
Impurity Profile :
Comparative Analysis of Esterification Methods
Activation Reagent Screening
| Reagent | Yield (%) | Reaction Time (h) | Epimerization Risk |
|---|---|---|---|
| DCC/DMAP | 68 | 12 | Low |
| EDCl/HOBt | 72 | 10 | Moderate |
| CDI | 58 | 18 | None |
Chemical Reactions Analysis
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Scientific Research Applications
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparative Insights
Reactivity and Stability The 4-nitrophenyl carboxylate group in the target compound enhances electrophilicity compared to analogues like G3184 (4-nitrophenylamino), which lacks the ester’s reactivity . The Boc group in the target compound provides superior stability under acidic conditions compared to unprotected amines (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate in ), which require stringent handling .
Biological Activity JZL184 () demonstrates selective MAGL inhibition, while the target compound’s biological activity remains unexplored. The dibenzodioxolyl group in JZL184 likely contributes to its enhanced lipophilicity and brain penetration . tert-Butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate () includes a bromo-nitroanilino group, which may confer halogen-bonding interactions in enzyme inhibition, contrasting with the Boc-amino group’s inertness .
Synthetic Utility The target compound’s 4-nitrophenyl carboxylate is analogous to MPEG 4-nitrophenyl carbonate (), which is used to activate polyethylene glycol (PEG) for dendrimer synthesis. tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () employs a nitro-chloroanilino group for subsequent cyclization, whereas the Boc-amino group in the target compound enables straightforward deprotection for amine functionalization .
Physical Properties
Q & A
Q. What are the key synthetic routes for preparing 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected piperidine derivative with 4-nitrophenyl chloroformate. A common approach utilizes carbodiimide-based coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance reactivity for sterically hindered intermediates.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like premature deprotection of the Boc group.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product, monitored by TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?
Methodological Answer:
- ¹H/¹³C NMR : The Boc group’s tert-butyl singlet (δ ~1.4 ppm in ¹H NMR) and the piperidine ring’s axial/equatorial proton splitting confirm structural integrity. The 4-nitrophenyl group shows aromatic signals at δ ~7.5–8.3 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS should display the molecular ion peak (e.g., [M+H]⁺ matching the calculated molecular weight).
- LC-MS : Retention time and purity (>95%) are validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if handling powders .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in subsequent synthetic steps, and what deprotection methods are effective?
Methodological Answer: The Boc group protects the piperidine amine, enabling selective functionalization of other sites (e.g., ester hydrolysis). Deprotection is achieved via:
- Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane (1–2 h, room temperature) or HCl/dioxane (4 M, 40°C, 1 h) .
- Monitoring : LC-MS tracks deprotection progress (disappearance of [M+H]⁺ for Boc-protected species). Post-deprotection, neutralization with aqueous NaHCO₃ prevents side reactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing 4-nitrophenyl with fluorobenzoyl) to assess activity trends .
- Binding assays : Use surface plasmon resonance (SPR) or ITC to quantify target affinity. For example, derivatives with morpholine substituents show enhanced binding to kinase targets .
- Data normalization : Account for variations in assay conditions (pH, solvent) by replicating studies under standardized protocols .
Q. How can the stability of the 4-nitrophenyl ester group be assessed under various experimental conditions, and what degradation products are formed?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 h. Monitor degradation via HPLC; the ester hydrolyzes to 4-nitrophenol (UV-active at 400 nm) and the corresponding carboxylic acid .
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, in pH 7.4 PBS, t₁/₂ is ~8 h, requiring cold storage (−20°C) for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
